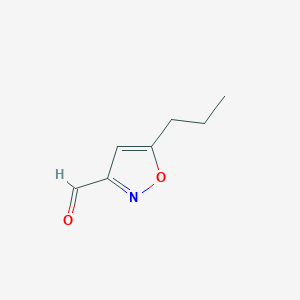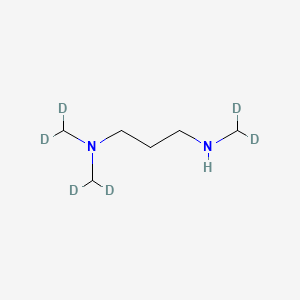
n,n,n'-Trimethyl-d6-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n,n’-Trimethyl-d6-1,3-propanediamine: is a deuterium-labeled version of n,n,n’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of n,n,n’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling throughout the process .
Analyse Chemischer Reaktionen
Types of Reactions: n,n,n’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n,n’-Trimethyl-d6-1,3-propanediamine is used as a stable isotope-labeled compound in various chemical studies. It helps in tracing reaction pathways and understanding the mechanisms of chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. The deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .
Industry: In industrial applications, it is used in the synthesis of various chemicals and materials. Its unique properties make it valuable in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of n,n,n’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs. This compound can interact with enzymes and receptors, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
- n,n,n’-Trimethyl-1,3-propanediamine
- n,n,n’-Trimethyl-1,3-diaminopropane
- (3-Dimethylaminopropyl)methylamine
Comparison: n,n,n’-Trimethyl-d6-1,3-propanediamine is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various applications .
Eigenschaften
Molekularformel |
C6H16N2 |
|---|---|
Molekulargewicht |
122.24 g/mol |
IUPAC-Name |
N,N',N'-tris(dideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i1D2,2D2,3D2 |
InChI-Schlüssel |
SORARJZLMNRBAQ-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C([2H])NCCCN(C([2H])[2H])C([2H])[2H] |
Kanonische SMILES |
CNCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
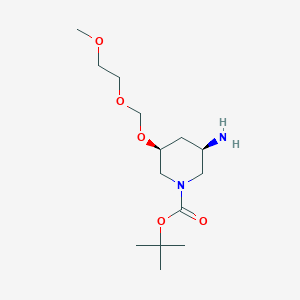

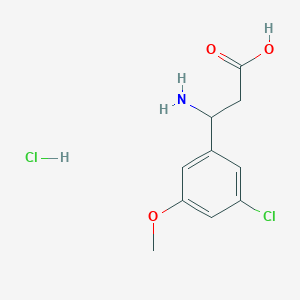
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
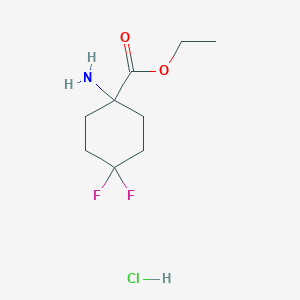
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
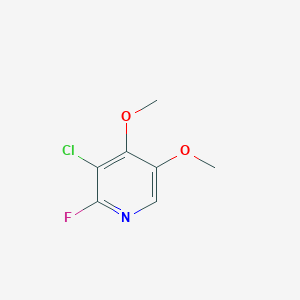
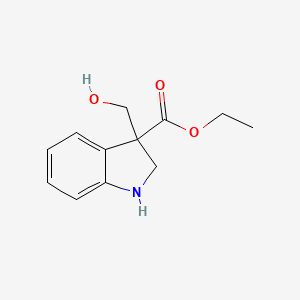
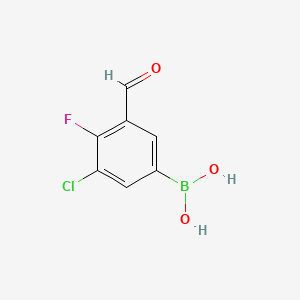
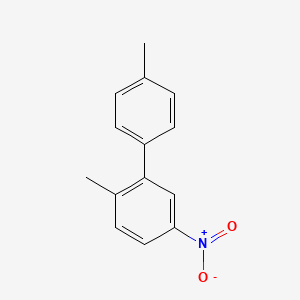
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
